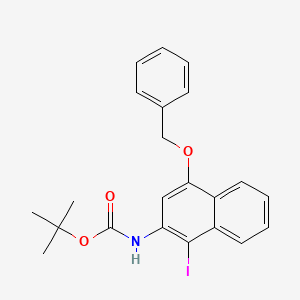

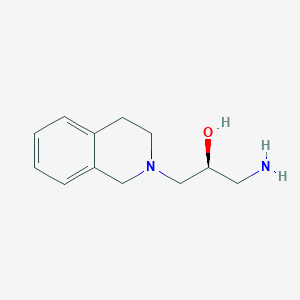

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate

Overview

Description

“tert-Butyl carbamate” is a compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has a molecular weight of 117.1463 .

Synthesis Analysis

In general, tert-Butyl carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction with various aryl halides . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The molecular structure of tert-Butyl carbamate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tert-Butyl carbamate can undergo various reactions. For instance, it can be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It can also participate in a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Physical And Chemical Properties Analysis

Tert-Butyl carbamate has a molecular weight of 117.1463 . More specific physical and chemical properties for “tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate” were not found in the search results.Scientific Research Applications

Synthetic Applications and Environmental Fate

Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants, including compounds with tert-butyl groups, highlights their use in industrial applications to retard oxidative reactions and extend product shelf life. Environmental studies suggest the need for future investigations into novel synthetic antioxidants with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Fuel Oxygenate Additives : Methyl tert-butyl ether (MTBE) and related compounds demonstrate the broader context of tert-butyl group applications in enhancing fuel performance and reducing emissions. The review on polymer membranes for MTBE purification from methanol emphasizes the importance of innovative separation technologies in addressing environmental contamination (A. Pulyalina et al., 2020).

Biodegradation and Environmental Remediation : Significant research focuses on the biodegradation of tert-butyl-containing compounds like MTBE, indicating the potential for biological remediation strategies. The review highlights advancements in understanding MTBE biodegradation under aerobic and anaerobic conditions, suggesting avenues for environmental cleanup efforts (S. Fiorenza & H. Rifai, 2003).

Chemical Kinetics and Catalysis

Catalytic Non-Enzymatic Kinetic Resolution : Studies on catalytic kinetic resolution provide insights into the synthesis of chiral compounds, relevant to the broader field of organic synthesis where tert-butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate might find application. The review discusses advancements in non-enzymatic methods for achieving high enantioselectivity and yield, underscoring the importance of catalysis in modern synthetic chemistry (H. Pellissier, 2011).

Environmental Contamination and Adsorption : The presence of tert-butyl compounds in the environment, particularly MTBE, underscores the need for effective removal techniques. Adsorption studies reveal various materials' feasibility for eliminating such pollutants from water, highlighting the critical role of adsorbents in mitigating water pollution (M. Vakili et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(1-iodo-4-phenylmethoxynaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22INO3/c1-22(2,3)27-21(25)24-18-13-19(26-14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)23/h4-13H,14H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMDREPWSZVYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C(=C1)OCC3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)